molecular formula C10H8O3 B7880400 6-Ethynyl-4-methoxybenzo[d][1,3]dioxole

6-Ethynyl-4-methoxybenzo[d][1,3]dioxole

Cat. No.: B7880400
M. Wt: 176.17 g/mol
InChI Key: QKTVSIFOMSLCAY-UHFFFAOYSA-N
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Description

6-Ethynyl-4-methoxybenzo[d][1,3]dioxole is a heterocyclic compound featuring a benzo[d][1,3]dioxole core—a benzene ring fused with a 1,3-dioxole ring (two oxygen atoms at positions 1 and 3). The molecule is substituted with an ethynyl (-C≡CH) group at position 6 and a methoxy (-OCH₃) group at position 3. This structure combines electron-rich aromaticity (from the dioxole ring) with the linear, π-bond-rich ethynyl group, making it a versatile intermediate in medicinal chemistry and materials science. The ethynyl group enables click chemistry applications, while the methoxy group enhances solubility and modulates electronic effects for target binding .

Properties

IUPAC Name

6-ethynyl-4-methoxy-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-3-7-4-8(11-2)10-9(5-7)12-6-13-10/h1,4-5H,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTVSIFOMSLCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethynyl-4-methoxybenzo[d][1,3]dioxole typically involves the reaction of 4-methoxy-2H-1,3-benzodioxole with ethynylating agents under controlled conditions. One common method includes the use of ethynyl magnesium bromide in the presence of a palladium catalyst to facilitate the ethynylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

6-Ethynyl-4-methoxybenzo[d][1,3]dioxole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into its corresponding alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethynyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Ethynyl-4-methoxybenzo[d][1,3]dioxole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethynyl-4-methoxybenzo[d][1,3]dioxole involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of tyrosinase, an enzyme involved in melanin production, thereby exhibiting potential skin-lightening properties .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The benzo[d][1,3]dioxole scaffold is widely studied due to its metabolic stability and ability to engage in π-π interactions. Below is a comparative analysis of key derivatives:

Compound Substituents Key Findings Reference
6-Ethynyl-4-methoxybenzo[d][1,3]dioxole 6-ethynyl, 4-methoxy Ethynyl enables click chemistry; methoxy enhances solubility and binding.
5-(Chloromethyl)benzo[d][1,3]dioxole 5-chloromethyl Chloromethyl group acts as a reactive site for nucleophilic substitution.
6-Bromobenzo[d][1,3]dioxole-4-carboxylate 6-bromo, 4-carboxylate Bromo facilitates cross-coupling; carboxylate improves water solubility.
2,2-Difluorobenzo[d][1,3]dioxole 2,2-difluoro Fluorine atoms enhance metabolic stability and lipophilicity for CFTR correction.
5-(Nitrostyryl)benzo[d][1,3]dioxole 5-nitrostyryl Nitrostyryl group confers DNA polymerase α inhibition (highest in series).
Data Tables

Table 1: Anticancer Activity of Benzo[d][1,3]dioxole Derivatives

Compound Structure Mean GI% Target Cell Line
6a (Quinazolinone derivative) 5-benzo[d][1,3]dioxole 28% Broad-spectrum
6b (Naphthyl derivative) 2-naphthyl 48% Broad-spectrum
Compound 3-3 6-allyl-4-methoxy IC₅₀ = 14.8 μM KB oral cancer

Table 2: Enzyme Inhibition Potency

Compound Target IC₅₀/EC₅₀ Key Substituent
VX-809 analog CFTR 10 nM 2,2-difluorobenzo[d][1,3]dioxole
Clk4 inhibitor Clk4 kinase <100 nM 6-benzo[d][1,3]dioxole
Compound-1 DNA polymerase α 0.5 μM 5-nitrostyryl

Biological Activity

6-Ethynyl-4-methoxybenzo[d][1,3]dioxole is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to summarize the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 6-Ethynyl-4-methoxybenzo[d][1,3]dioxole can be represented as follows:

C12H10O3\text{C}_{12}\text{H}_{10}\text{O}_3

This compound features a dioxole ring system which is known for its diverse biological activities.

The biological activity of 6-Ethynyl-4-methoxybenzo[d][1,3]dioxole is primarily attributed to its interaction with various molecular targets. It is believed to exert its effects through:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor modulation : It may bind to receptors that regulate cell signaling pathways, affecting cellular growth and apoptosis.
  • Microtubule disruption : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .

Anticancer Activity

Research indicates that 6-Ethynyl-4-methoxybenzo[d][1,3]dioxole exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Reference
A375 (melanoma)1.1
M14 (melanoma)1.2
RPMI7951 (melanoma)3.3

These results suggest that the compound is especially potent against melanoma cells, with lower IC50 values indicating higher efficacy.

Antimicrobial Activity

In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although specific data on its antimicrobial efficacy remains limited.

Study on Anticancer Properties

A study examined the effect of 6-Ethynyl-4-methoxybenzo[d][1,3]dioxole in a murine melanoma xenograft model. The compound was administered at a dose of 30 mg/kg every other day for 15 days, resulting in a 73.9% inhibition of tumor growth without significant weight loss in the subjects . This demonstrates not only the anticancer potential but also an acceptable safety profile.

Structure-Activity Relationship (SAR)

The structural modifications of compounds related to 6-Ethynyl-4-methoxybenzo[d][1,3]dioxole have been explored to enhance their biological activity. For instance, derivatives with additional methoxy groups showed improved anticancer activity compared to simpler analogs . This highlights the importance of chemical structure in determining biological efficacy.

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